Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester
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Overview
Description
Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester is an insecticide.
Scientific Research Applications
Synthesis and Characterization
- Mebendazole hydrochloride, a stable salt of mebendazole, is synthesized using carbamic acid derivatives. The particular conformation adopted by the carbamic group contributes to the stability of the network in mebendazole hydrochloride (E. V. Brusau et al., 2008).
Pharmacological Research
- Novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b) thieno[2,3-d]pyrimidin-4(3H)-ones, derived from carbamic acid esters, have been investigated for analgesic, anti-inflammatory, and antibacterial activities. These compounds showed significant pharmacological activity, with specific derivatives exhibiting potent analgesic and anti-inflammatory properties (V. Alagarsamy et al., 2006).
Chemical and Toxicological Analysis
- Albendazole, a derivative of carbamic acid, is studied for its decomposition in biological material. This research is crucial due to albendazole's toxic effects on humans and its widespread use in medical practice (V. K. Shormanov et al., 2021).
Synthesis of Naphtho[2,1-f]isoquinolines
- Carbamic acid esters are utilized in the Heck coupling reaction for the synthesis of naphtho[2,1-f]isoquinolines. This synthesis method includes a key step of cyclization to obtain the target compounds, demonstrating the versatility of carbamic acid derivatives in organic synthesis (M. Pampín et al., 2003).
Antibiotic Activity of Mebendazole Derivatives
- Structural modifications of mebendazole, involving carbamic acid methyl ester, aim to enhance its medicinal results by increasing activity and reducing toxicity. These derivatives are tested for antimicrobial activity against standard antibacterial and antifungal agents (K. Rathore et al., 2007).
Biomedical Applications
- The metabolism and biotransformation of flubendazole, a carbamic acid derivative, are analyzed in detail. This research is vital for understanding the pharmacokinetics of flubendazole in medical applications (M. Nobilis et al., 2007).
Enantioselective Preparation in Organic Synthesis
- Carbamic acid esters are used in the enantioselective preparation of various compounds, showcasing their role in producing chiral molecules, which is a critical aspect in the pharmaceutical industry (J. M. Goss et al., 2009).
Chemical Analysis and Reactions
- The synthesis and analysis of carbamic acid esters and their derivatives form a significant part of chemical research, focusing on their properties, reactions, and potential applications in various fields (Isamu Shiina et al., 2007, 2010).
Material Science Applications
- In the context of material science, carbamic acid derivatives are explored for their potential applications, like in the synthesis of heteroacenes, which have significant implications in electronic and photonic devices (Peng Gao et al., 2008).
Properties
CAS No. |
13687-28-0 |
---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(7-methyl-1-benzothiophen-4-yl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-9(14-11(13)12-2)8-5-6-15-10(7)8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DQGSHBBIHDXYSZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC(=O)NC)C=CS2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)NC)C=CS2 |
Appearance |
Solid powder |
13687-28-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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